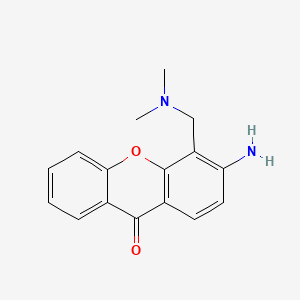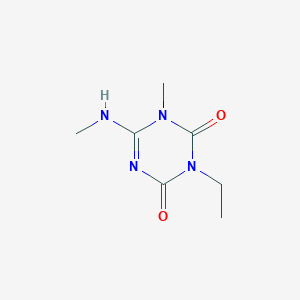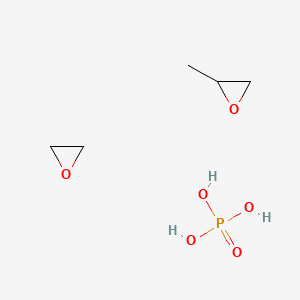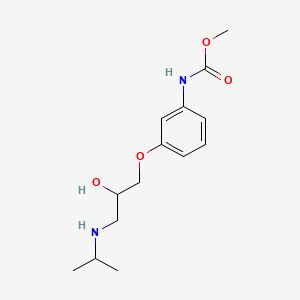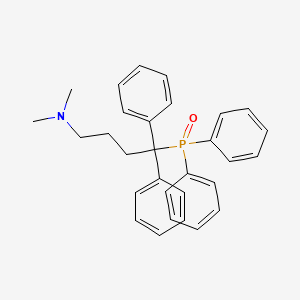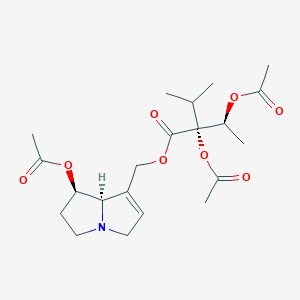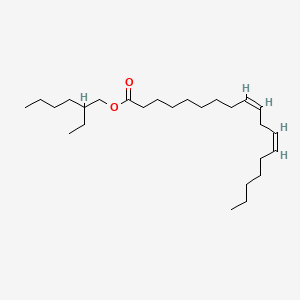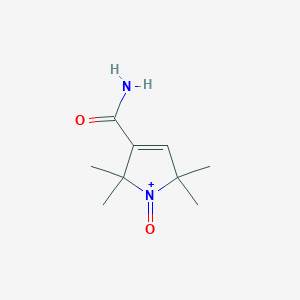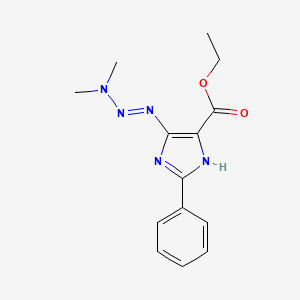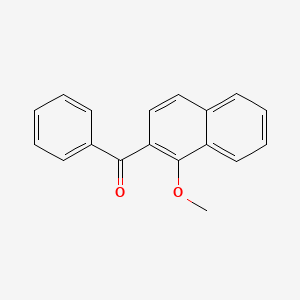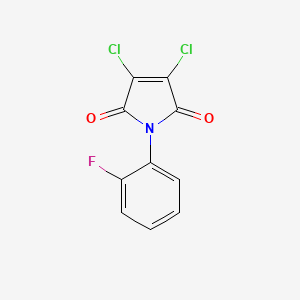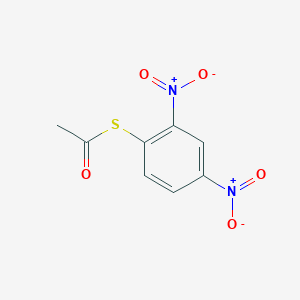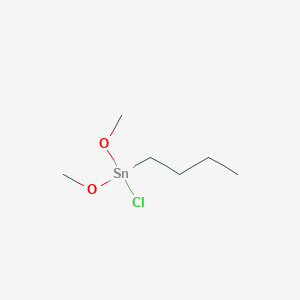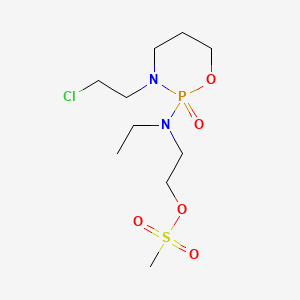
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a methanesulfonate ester group. Its chemical properties make it a valuable substance for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves several stepsThe reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein synthesis, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)ethylamino)-, methanesulfonate (ester), P-oxide can be compared with other similar compounds, such as:
Dechloroethylifosfamide: This compound shares a similar structure but lacks the chloroethyl group, resulting in different chemical and biological properties.
Ifosfamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure but different substituents, leading to distinct therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
40722-39-2 |
|---|---|
Molekularformel |
C10H22ClN2O5PS |
Molekulargewicht |
348.78 g/mol |
IUPAC-Name |
2-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-ethylamino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-3-12(8-10-18-20(2,15)16)19(14)13(7-5-11)6-4-9-17-19/h3-10H2,1-2H3 |
InChI-Schlüssel |
LRYUAPNWHCENRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



